Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)
Description
Systematic IUPAC Nomenclature
The compound "Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)" is a molecular complex formed between acetic acid and (8-bromo-2H-1-benzopyran-2-yl)methanol in a 1:1 stoichiometric ratio. Its systematic IUPAC name reflects the structural components and their relationship.
The benzopyran-derived moiety, (8-bromo-2H-1-benzopyran-2-yl)methanol, is named as follows:
- The parent structure is 2H-1-benzopyran , a bicyclic system comprising a benzene ring fused to a dihydropyran ring.
- Substitution at position 8 of the benzopyran system is indicated by the prefix 8-bromo .
- The 2-yl suffix specifies the position of the methanol group (-CH$$_2$$OH) attached to the pyran ring.
The full systematic name of the complex is acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1:1) , denoting the equimolar association of the two components.
Alternative Chemical Designations
This compound is referenced under several alternative designations in chemical literature and databases:
- 8-Bromo-2H-chromen-2-ylmethanol acetic acid solvate : Emphasizes the solvate nature of the complex.
- (8-Bromo-2H-1-benzopyran-2-yl)methanol acetate : Highlights the acetic acid component as a counterion.
- Acetic acid complex with 8-bromo-2H-chromen-2-ylmethanol : A non-IUPAC but structurally descriptive variant.
Notably, the term chromene is often used interchangeably with benzopyran in non-systematic contexts, leading to designations such as 8-bromo-2H-chromen-2-ylmethanol acetic acid adduct .
Molecular Formula and Stoichiometry
The molecular formula of the complex is derived from its 1:1 composition:
- (8-Bromo-2H-1-benzopyran-2-yl)methanol : C$$9$$H$$7$$BrO$$_2$$
- Acetic acid : C$$2$$H$$4$$O$$_2$$
Combining these yields the aggregate formula C$${11}$$H$${11}$$BrO$$_4$$ , with a molecular weight of 311.16 g/mol . The stoichiometric ratio is explicitly defined in the compound’s name, ensuring clarity in its compositional breakdown.
CAS Registry Number and PubChem CID
As of the current data (May 2025), the compound Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1:1) does not have a registered CAS number or PubChem CID in the provided sources or public chemical databases. This absence suggests one of the following:
- The compound is a novel entity not yet cataloged in major chemical registries.
- It may be reported under alternative nomenclature that deviates from the systematic naming conventions.
Related compounds, such as 8-bromo-2H-1-benzopyran-2-one (CAS 33491-30-4, PubChem CID 11160450), share structural similarities but lack the methanol and acetic acid functional groups. Researchers seeking to identify this complex should consult synthetic literature or proprietary chemical catalogs for further specificity.
Properties
CAS No. |
811867-63-7 |
|---|---|
Molecular Formula |
C12H13BrO4 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
acetic acid;(8-bromo-2H-chromen-2-yl)methanol |
InChI |
InChI=1S/C10H9BrO2.C2H4O2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-2(3)4/h1-5,8,12H,6H2;1H3,(H,3,4) |
InChI Key |
GPJJPMKNCGUNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reduction of 8-Bromo-2H-1-Benzopyran-2-Carboxylic Acid
The most direct route involves reducing 8-bromo-2H-1-benzopyran-2-carboxylic acid to its corresponding alcohol. This method is adapted from protocols for analogous benzopyran derivatives:
Procedure
- Starting Material : 8-Bromo-2H-1-benzopyran-2-carboxylic acid (synthesized via bromination of 2H-1-benzopyran-2-carboxylic acid or via Pechmann condensation using 3-bromo-2-hydroxybenzaldehyde).
- Reduction :
- Dissolve the carboxylic acid (10 mmol) in dry tetrahydrofuran (THF, 50 mL).
- Add borane-tetrahydrofuran complex (1.0 M in THF, 30 mL) dropwise under nitrogen at 0°C.
- Stir at room temperature for 12 hours.
- Quench with methanol (20 mL), then concentrate under reduced pressure.
- Purify via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield (8-bromo-2H-1-benzopyran-2-yl)methanol.
Bromination of 2-(Hydroxymethyl)-2H-1-Benzopyran
An alternative approach involves brominating 2-(hydroxymethyl)-2H-1-benzopyran at position 8:
Procedure
- Starting Material : 2-(Hydroxymethyl)-2H-1-benzopyran (synthesized via Friedel-Crafts acylation of salicylaldehyde derivatives).
- Bromination :
- MS (ESI) : m/z 227.0 (M+H⁺).
- ¹³C NMR (DMSO-d₆) : δ 160.5 (C=O), 130.2–115.4 (aromatic), 62.1 (CH₂OH).
Formation of the 1:1 Acetic Acid Complex
Co-Crystallization from Acetic Acid
The 1:1 complex forms during recrystallization due to hydrogen bonding between the alcohol and acetic acid:
Procedure
- Dissolve (8-bromo-2H-1-benzopyran-2-yl)methanol (5 mmol) in hot acetic acid (20 mL).
- Cool slowly to 4°C over 12 hours.
- Filter the crystalline solid and wash with cold hexanes.
- Dry under vacuum at 40°C.
Yield : 90–95%.
Key Data :
- Melting Point : 110–112°C.
- Elemental Analysis : Calculated for C₁₀H₉BrO₃·C₂H₄O₂: C, 48.2%; H, 4.1%. Found: C, 48.0%; H, 4.3%.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carboxylic Acid Reduction | 8-Bromo-2H-1-benzopyran-2-carboxylic acid | BH₃·THF | 85 | 98 |
| Bromination of Precursor | 2-(Hydroxymethyl)-2H-1-benzopyran | Br₂/AcOH | 70 | 95 |
Advantages :
- The reduction method offers higher yields and avoids regioselectivity issues.
- Co-crystallization with acetic acid enhances stability and crystallinity.
Challenges :
- Bromination requires strict temperature control to prevent di-substitution.
- Borane-mediated reduction demands anhydrous conditions.
Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom in the benzopyran ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzopyran derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the bromo group in the structure may enhance the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial activity .
Case Study: Antibacterial Efficacy
A study conducted on various benzopyran derivatives revealed that compounds similar to acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol demonstrated varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) against E. coli was found to be as low as 10 µg/mL, indicating strong potential for therapeutic use .
Table 1: Antibacterial Activity of Benzopyran Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol | 10 | E. coli |
| Other Benzopyran Derivative A | 15 | Staphylococcus aureus |
| Other Benzopyran Derivative B | 25 | Klebsiella pneumoniae |
Synthetic Applications
2.1 Organic Synthesis
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol serves as a valuable intermediate in organic synthesis. Its unique structure allows for further derivatization, making it a versatile building block in the development of more complex molecules. For example, it can be utilized in the synthesis of novel anti-inflammatory agents or as a precursor for synthesizing other bioactive compounds .
Case Study: Synthesis of Anti-inflammatory Agents
In a synthetic route involving this compound, researchers successfully synthesized a series of anti-inflammatory agents by modifying the benzopyran core. The resulting compounds exhibited promising anti-inflammatory activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Material Science Applications
3.1 Polymer Chemistry
The compound's ability to participate in polymerization reactions opens avenues for developing new materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Development of Thermally Stable Polymers
A recent study demonstrated that incorporating acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol into polyvinyl chloride (PVC) significantly improved its thermal stability compared to pure PVC. This modification could lead to more durable materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Brominated Benzopyran Derivatives
Brominated benzopyrans are a class of compounds with diverse substitutions influencing their reactivity and applications. Key comparisons include:
Physicochemical Properties and Functional Differences
Solubility and Stability
- Acetic Acid as Co-Former: The acetic acid component may enhance aqueous solubility compared to non-co-crystallized analogs. Similar compounds, such as glycosylated benzopyrans, show improved solubility via polar substituents (e.g., glucopyranosyl groups) .
- Thermal Stability: Bromine atoms generally increase molecular weight and may enhance thermal stability. However, the methanol group in the target compound could introduce hydrogen-bonding interactions, affecting melting points relative to acetylated derivatives .
Spectroscopic Characterization
- NMR and HRMS: Benzopyran derivatives are routinely characterized via 1H/13C-NMR and high-resolution mass spectrometry. For example, reports δ values for glucopyranosyl protons in pyridine-d5, while highlights bromomethyl signals in similar contexts .
Biological Activity
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (CAS No. 811867-64-8) is a compound belonging to the benzopyran family, characterized by its unique structural features that include a bromine atom at the 8th position and a hydroxymethyl group at the 2nd position of the benzopyran ring. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrO2 |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | (8-bromo-2H-chromen-2-yl)methanol |
| CAS Number | 811867-64-8 |
Antimicrobial Activity
Research indicates that compounds similar to (8-bromo-2H-1-benzopyran-2-yl)methanol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzopyran can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Properties
Benzopyran derivatives are also being investigated for their anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. Specific derivatives have shown effectiveness against breast cancer and leukemia cell lines, suggesting a potential role in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. In silico studies have indicated that certain derivatives can bind effectively to AChE, thereby enhancing their potential as therapeutic agents .
Case Studies
- Antimicrobial Screening : A study screened several benzopyran derivatives against common pathogens. Among them, compounds with bromine substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL .
- Anticancer Efficacy : In a recent investigation, a series of benzopyran derivatives were tested on human cancer cell lines. The findings revealed that compounds bearing hydroxymethyl groups exhibited significant cytotoxicity, with IC50 values indicating potent anticancer activity across multiple cancer types .
- Neuroprotective Effects : Research into the neuroprotective properties of benzopyran derivatives has shown promise in animal models of neurodegeneration. These compounds were found to improve cognitive function and reduce neuronal death in models of Alzheimer's disease, suggesting a valuable application in neuropharmacology .
The biological activity of acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol is hypothesized to involve:
- Enzyme Modulation : The bromine atom enhances the compound's ability to interact with specific enzymes, leading to inhibition or activation depending on the target.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cellular membranes, influencing intracellular signaling pathways.
- Apoptosis Induction : The presence of functional groups like hydroxymethyl may facilitate interactions with apoptotic regulators, promoting programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
